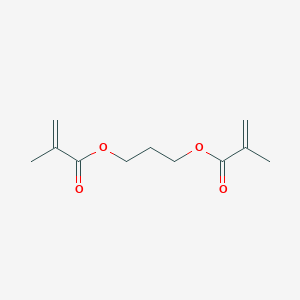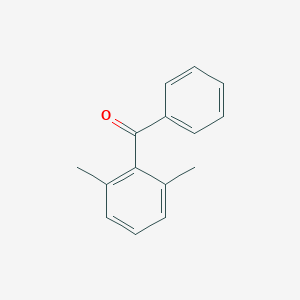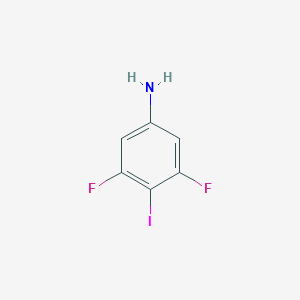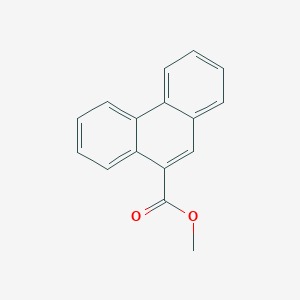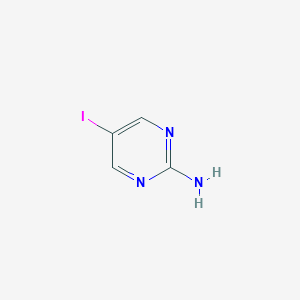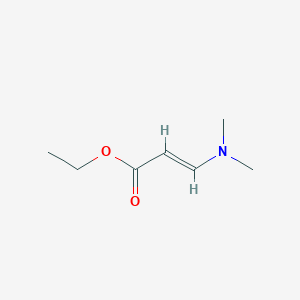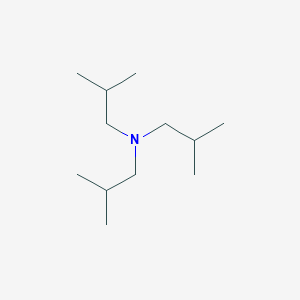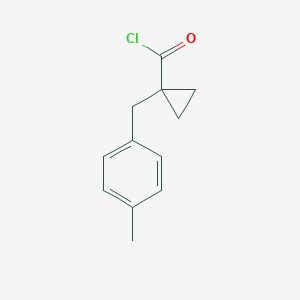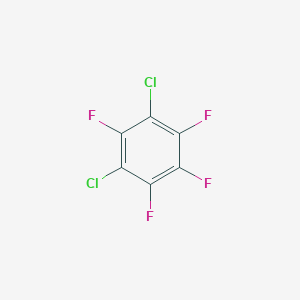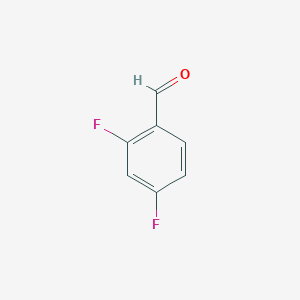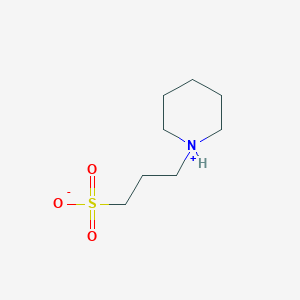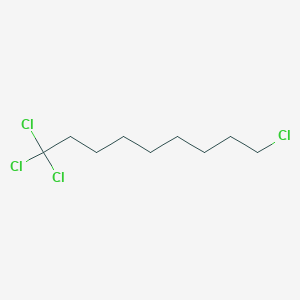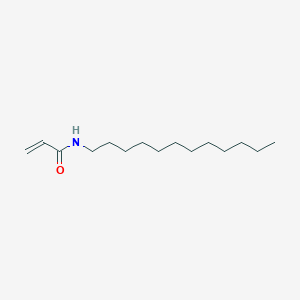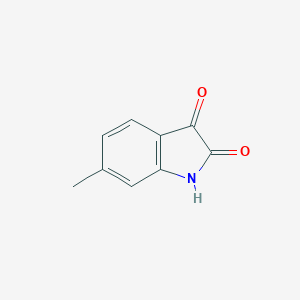
4-Methylisatin
Descripción general
Descripción
4-Methylisatin is a chemical compound with the molecular formula C9H7NO2 . It is a derivative of isatin, which is an important class of heterocyclic compounds that can be used as precursors for drug synthesis .
Synthesis Analysis
The synthesis of 4-Methylisatin and its derivatives has been a topic of research. For instance, novel derivatives of isatin-based Schiff bases have been synthesized by the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes .
Molecular Structure Analysis
The molecular structure of 4-Methylisatin is characterized by a six-membered ring and a five-membered ring. The six-membered ring has an aromatic character, whereas the five-membered ring possesses an anti-aromatic character . The IUPAC name for 4-Methylisatin is 4-methyl-1H-indole-2,3-dione .
Chemical Reactions Analysis
Isatin and its derivatives, including 4-Methylisatin, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .
Physical And Chemical Properties Analysis
4-Methylisatin is a yellow to brown solid at room temperature . It has a molecular weight of 161.16 . The InChI code for 4-Methylisatin is 1S/C9H7NO2/c1-5-3-2-4-6-7(5)8(11)9(12)10-6/h2-4H,1H3, (H,10,11,12) .
Aplicaciones Científicas De Investigación
- Field : Medicinal Chemistry
- Application : Isatin derivatives, including 4-Methylisatin, have been studied for their broad-spectrum antiviral properties . They have been found to be effective against several viruses, including SARS-COV-2 .
- Methods : The structure-activity relationships (SARs) of isatin derivatives are studied along with mechanistic and molecular modeling studies .
- Results : Isatin has shown remarkable and broad-spectrum antiviral properties .
- Field : Pharmaceutical Chemistry
- Application : Isatin and its derivatives, including 4-Methylisatin, have been studied for their diverse pharmacological activities such as anticancer, anti-TB, antifungal, antimicrobial, antioxidant, anti-inflammatory, anticonvulsant, anti-HIV, and so on .
- Methods : Researchers take advantage of the gentle structure of isatins, such as NH at position 1 and carbonyl functions at positions 2 and 3, for designing biologically active analogues via different approaches .
- Results : Literature surveys based on reported preclinical, clinical, and patented details confirm the multitarget profile of isatin analogues and thus their importance in the field of medicinal chemistry as a potent chemotherapeutic agent .
- Field : Biomedical Research
- Application : Isatin and its derivatives are used in various biomedical applications, including as bactericide, fungicide, anti-HIV, anti-epileptic, anti-instigative and so on .
- Methods : The isatin derivatives are helpful in inhibiting the activity of the urease and α-glucosidase enzymes .
- Results : The use of isatin derivatives reduces the risks of pyelonephritis .
Antiviral Agents
Chemotherapeutic Agent
Biomedical Applications
- Field : Medicinal Chemistry
- Application : Isatin derivatives, including 4-Methylisatin, have been studied for their potential as antiviral therapies . They have shown promise against several viruses, including SARS-COV-2 .
- Methods : Researchers study the structure-activity relationships (SARs) of isatin derivatives, along with mechanistic and molecular modeling studies .
- Results : Isatin derivatives have shown remarkable and broad-spectrum antiviral properties .
- Field : Biomedical Research
- Application : Isatin and its derivatives are used as bactericides and fungicides . They have also shown potential as anti-HIV and anti-epileptic agents .
- Methods : Isatin derivatives inhibit the activity of the urease and α-glucosidase enzymes .
- Results : The use of isatin derivatives reduces the risks of pyelonephritis and gastric problems .
- Field : Pharmaceutical Chemistry
- Application : Certain isatin derivatives have shown potent antitumor activity against non-small cell lung cancer (NCI-H522) .
- Methods : The specific derivatives 3-(2- Phenyl-2-((5-phenyl-1,3,4-thiadiazol-2-yl) imino) ethylidene) indolin-2-one (9a) and 3-(2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl) imino)-2-phenylethylidene) indolin-2-one (9b) were studied .
- Results : These derivatives exhibited potent antitumor activity with GI 50 (MG-MID) values of 0.65 and 0.72 µM respectively .
Antiviral Therapies
Antibacterial and Antifungal Agents
Antitumor Activity
- Field : Medicinal Chemistry
- Application : Isatin derivatives, including 4-Methylisatin, have been studied for their potential as antiviral therapies . They have shown promise against several viruses, including SARS-COV-2 .
- Methods : Researchers study the structure-activity relationships (SARs) of isatin derivatives, along with mechanistic and molecular modeling studies .
- Results : Isatin derivatives have shown remarkable and broad-spectrum antiviral properties .
- Field : Biomedical Research
- Application : Isatin and its derivatives are used as bactericides and fungicides . They have also shown potential as anti-HIV and anti-epileptic agents .
- Methods : Isatin derivatives inhibit the activity of the urease and α-glucosidase enzymes .
- Results : The use of isatin derivatives reduces the risks of pyelonephritis and gastric problems .
- Field : Pharmaceutical Chemistry
- Application : Certain isatin derivatives have shown potent antitumor activity against non-small cell lung cancer (NCI-H522) .
- Methods : The specific derivatives 3-(2- Phenyl-2-((5-phenyl-1,3,4-thiadiazol-2-yl) imino) ethylidene) indolin-2-one (9a) and 3-(2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl) imino)-2-phenylethylidene) indolin-2-one (9b) were studied .
- Results : These derivatives exhibited potent antitumor activity with GI 50 (MG-MID) values of 0.65 and 0.72 µM respectively .
Antiviral Therapies
Antibacterial and Antifungal Agents
Antitumor Activity
Direcciones Futuras
While the future directions for 4-Methylisatin specifically are not mentioned in the search results, there is ongoing research into the therapeutic potential of isatin derivatives . This includes exploring their use in treating various diseases and conditions, as well as developing new synthesis methods and improving existing ones .
Propiedades
IUPAC Name |
4-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)8(11)9(12)10-6/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDICASSDSSYKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylisatin | |
CAS RN |
1128-44-5 | |
| Record name | 4-Methylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



